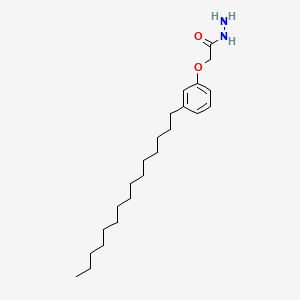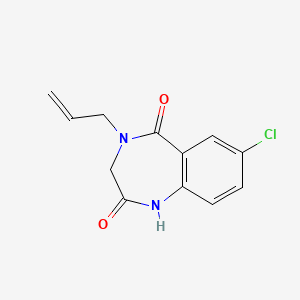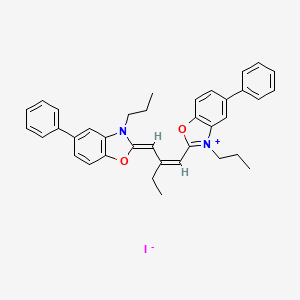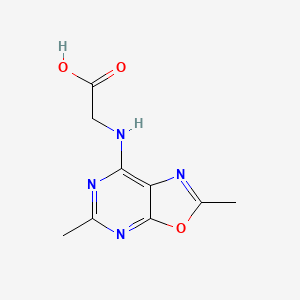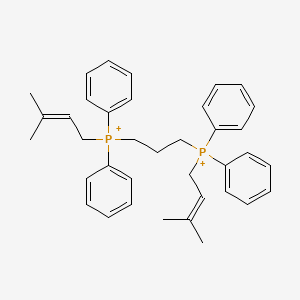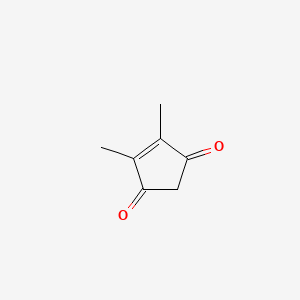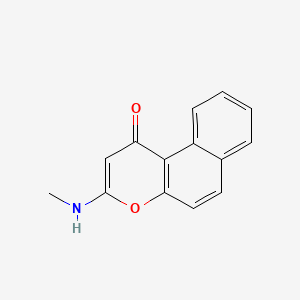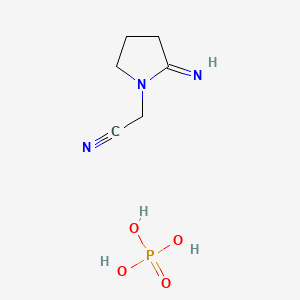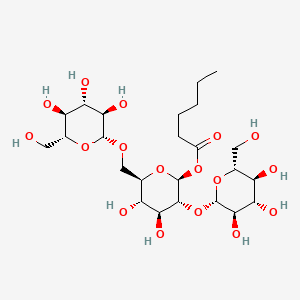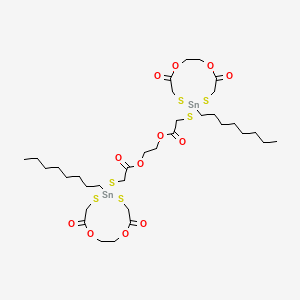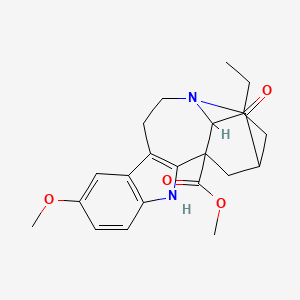
1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a phenyl group, and a formazancarbothioamide moiety
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with thiocarbamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(4-Chlorophenyl)-3-phenyl-5-formazancarboxamide: Differing by the presence of a carboxamide group instead of a carbothioamide group.
1-(4-Chlorophenyl)-3-phenyl-5-formazancarbonitrile: Featuring a carbonitrile group instead of a carbothioamide group
These structural variations can lead to differences in reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
130111-82-9 |
|---|---|
Formule moléculaire |
C14H12ClN5S |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
[(Z)-N-(4-chloroanilino)-C-phenylcarbonimidoyl]iminothiourea |
InChI |
InChI=1S/C14H12ClN5S/c15-11-6-8-12(9-7-11)17-18-13(19-20-14(16)21)10-4-2-1-3-5-10/h1-9,17H,(H2,16,21)/b18-13-,20-19? |
Clé InChI |
MWWRDUAWOXZARC-WMFQOTTISA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)Cl)/N=NC(=S)N |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)N=NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


